2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate
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Overview
Description
2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylate group and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids may be employed to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(phenyl)amino]ethyl benzoate
- 2-[Methyl(phenyl)amino]ethyl anthracene-2-carboxylate
- 2-[Methyl(phenyl)amino]ethyl phenanthrene-2-carboxylate
Uniqueness
Compared to similar compounds, 2-[Methyl(phenyl)amino]ethyl naphthalene-2-carboxylate exhibits unique properties due to the presence of the naphthalene ring system. This structure imparts specific electronic and steric characteristics that influence its reactivity and interactions with biological targets. The compound’s versatility in undergoing various chemical reactions also makes it a valuable tool in synthetic chemistry and industrial applications.
Properties
CAS No. |
74178-55-5 |
---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(N-methylanilino)ethyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C20H19NO2/c1-21(19-9-3-2-4-10-19)13-14-23-20(22)18-12-11-16-7-5-6-8-17(16)15-18/h2-12,15H,13-14H2,1H3 |
InChI Key |
FUWWNWWBCWALFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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